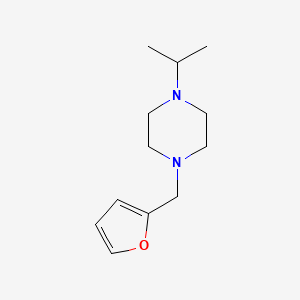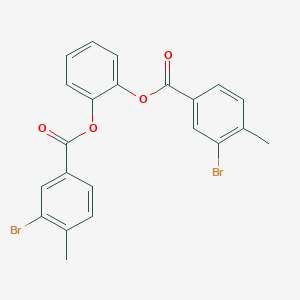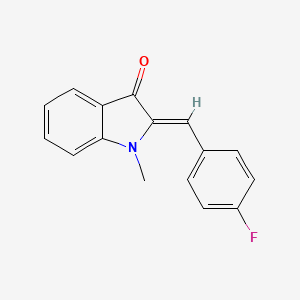![molecular formula C19H12ClNOS2 B10888963 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone](/img/structure/B10888963.png)
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom and a naphthyl group
Preparation Methods
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminobenzenethiol with 2-naphthyl ketone under specific conditions. The reaction may require catalysts such as sodium metabisulfite (Na₂S₂O₅) and solvents like ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols or other reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving dihydroorotase and DNA gyrase.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication . The compound binds to the active sites of these enzymes, blocking their activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Chlorobenzothiazole: This compound shares the benzothiazole ring but lacks the naphthyl group, making it less complex and potentially less effective in certain applications.
2-Bromo-1H-benzimidazole: Another related compound with a different halogen substitution, which may exhibit different reactivity and biological activity.
2-Hydroxybenzothiazole: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and applications.
The uniqueness of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H12ClNOS2 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C19H12ClNOS2/c20-15-7-8-18-16(10-15)21-19(24-18)23-11-17(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2 |
InChI Key |
YEWKMNMLFMMWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)

![1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]](/img/structure/B10888895.png)
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)


![3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10888923.png)
![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888928.png)
![2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline](/img/structure/B10888929.png)
![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B10888936.png)
![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10888948.png)
